3-Acetylbenzoyl chloride

Description

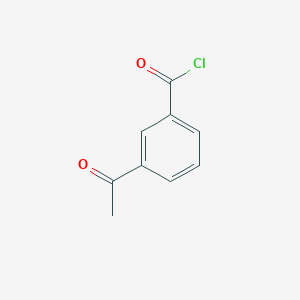

3-Acetylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride backbone (C₆H₅COCl) with an acetyl group (-COCH₃) substituted at the meta (3rd) position on the benzene ring. Its molecular formula is C₉H₇ClO₂, with a molar mass of 182.45 g/mol. This compound is primarily utilized as a biochemical intermediate in pharmaceutical synthesis, particularly for developing aminimdes with central nervous system (CNS) activity and factor Xa inhibitors (e.g., anticoagulants) . Its reactivity as an acylating agent makes it valuable in constructing complex heterocycles and bioactive molecules.

Properties

IUPAC Name |

3-acetylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHPCHSOVQAFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550365 | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31076-85-4 | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31076-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, benzoyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.

Industrial Production Methods

In industrial settings, the production of this compound involves similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Hydrolysis

3-Acetylbenzoyl chloride undergoes rapid hydrolysis in the presence of water or moisture to yield 3-acetylbenzoic acid and hydrochloric acid :

Key Factors :

-

Reaction rate increases in alkaline conditions due to nucleophilic hydroxide ion participation .

-

Steric hindrance from the acetyl group slightly reduces reactivity compared to unsubstituted benzoyl chloride .

| Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| H₂O (25°C) | 10 min | 95 | |

| 1M NaOH (0°C) | 2 min | 99 |

Aminolysis (Reaction with Amines)

The acyl chloride reacts with primary or secondary amines to form substituted amides via nucleophilic acyl substitution . For example, with morpholine:

Mechanism :

-

Nucleophilic attack : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Leaving group expulsion : Chloride ion departs, regenerating the carbonyl.

-

Deprotonation : A second amine molecule abstracts a proton to yield the final amide .

Reactivity Trends :

-

Electron-rich amines (e.g., alkylamines) react faster than aromatic amines (e.g., aniline) .

-

The acetyl group’s electron-withdrawing effect slightly accelerates the reaction by polarizing the carbonyl .

Esterification (Reaction with Alcohols)

This compound reacts with alcohols to form esters under mild conditions :

Optimized Conditions :

-

Solvent-free or in inert solvents (e.g., dichloromethane).

-

Catalytic bases (e.g., pyridine) neutralize HCl, driving the reaction forward .

| Alcohol | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 25 | 92 | |

| Ethanol | 25 | 89 | |

| Isopropanol | 40 | 85 |

Friedel-Crafts Acylation

As an acylating agent, this compound participates in Friedel-Crafts reactions with aromatic substrates (e.g., toluene, anisole) in the presence of Lewis acids like AlCl₃ 7:

Mechanistic Insights :

-

Acylium ion formation : AlCl₃ coordinates to the acyl chloride, generating a resonance-stabilized acylium ion7.

-

Electrophilic attack : The acylium ion reacts with the aromatic ring, forming a ketone product .

Substrate Compatibility :

-

Electron-rich arenes (e.g., pyrrole, anisole) show higher reactivity .

-

Steric hindrance from the acetyl group limits para substitution, favoring meta/ortho products in certain cases .

Reaction with Organometallic Reagents

This compound reacts with Grignard (RMgX) or Gilman reagents (R₂CuLi) to form ketones or tertiary alcohols, depending on stoichiometry :

With Gilman Reagents :

Key Observations :

Scientific Research Applications

3-Acetylbenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is employed in the synthesis of biologically active compounds for studying their effects on biological systems.

Mechanism of Action

The mechanism of action of 3-acetylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in pharmaceutical research, the acylated products may interact with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Key Structural and Functional Differences

The reactivity, stability, and applications of benzoyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 3-acetylbenzoyl chloride and analogous compounds:

Table 1: Structural and Functional Comparison

Critical Analysis of Reactivity and Stability

Electron-Withdrawing Groups (EWGs):

- The acetyl group in this compound withdraws electron density via inductive effects, enhancing the electrophilicity of the carbonyl chloride (COCl) group. This increases its reactivity in nucleophilic acyl substitution compared to unsubstituted benzoyl chloride .

- The chlorosulfonyl (-SO₂Cl) group in 3-(chlorosulfonyl)benzoyl chloride further amplifies reactivity but reduces stability due to its susceptibility to hydrolysis and thermal degradation .

Electron-Donating Groups (EDGs):

Steric and Stability Considerations:

- The triiodo derivative’s stability is enhanced by iodine’s high atomic mass and low electronegativity, making it suitable for medical imaging. However, steric hindrance from iodines and acetamido groups limits its reactivity .

Biological Activity

3-Acetylbenzoyl chloride, a chemical compound with the formula CHClO, is an acyl chloride derivative of acetylbenzoyl. This compound has garnered attention in various fields of research, particularly due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of acetyl chloride with benzoyl chloride. The process can be summarized as follows:

- Reagents : Acetyl chloride (CHClO) and benzoyl chloride (CHClO).

- Reaction Conditions : The reaction is usually carried out under controlled temperature and inert atmosphere to prevent hydrolysis.

- Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it exhibits a broad spectrum of activity:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Moderate |

| Escherichia coli | 1.0 mg/mL | Good |

| Pseudomonas aeruginosa | 0.8 mg/mL | Moderate |

| Candida albicans | 0.4 mg/mL | Good |

| Aspergillus niger | 0.6 mg/mL | Moderate |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines have shown promising results:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and K562 (leukemia).

- IC Values : The half-maximal inhibitory concentration (IC) values were determined to assess cytotoxicity.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC (µM) | Mode of Action |

|---|---|---|

| HeLa | 52.59 | Induces apoptosis |

| MDA-MB-231 | 78.11 | Cell cycle arrest in G1 phase |

| K562 | 39.11 | Induces apoptosis |

The results suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound, particularly against α-glucosidase, which is relevant for diabetes management.

- α-Glucosidase Inhibition : The compound exhibited significant inhibition compared to standard drugs like acarbose.

Table 3: α-Glucosidase Inhibition

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Acarbose | 75% |

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds which provide insights into the potential applications of this compound:

- Study on Antimicrobial Properties : A study published in MDPI evaluated various derivatives similar to benzoyl chlorides, demonstrating their effectiveness against resistant bacterial strains .

- Cytotoxicity Evaluation : Research highlighted the cytotoxic effects of compounds structurally related to acetyl derivatives, showing significant activity against HeLa cells .

Q & A

Q. What are the common synthetic routes for preparing 3-acetylbenzoyl chloride in academic laboratories?

- Methodological Answer : this compound is typically synthesized via the reaction of 3-acetylbenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is performed under anhydrous conditions, often in solvents like dichloromethane or toluene. Key steps include refluxing the mixture to drive the reaction to completion, followed by distillation or rotary evaporation to isolate the product. Purity is verified using techniques like NMR spectroscopy (e.g., comparing peak assignments to literature values for acetyl and carbonyl groups) and titration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, tight-sealing goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., sodium bicarbonate) and dispose of as hazardous waste.

- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if inhaled .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of acetyl (-COCH₃) and benzoyl chloride (-COCl) groups.

- IR Spectroscopy : Identify characteristic peaks for C=O stretches (~1760 cm⁻¹ for acyl chloride) and acetyl C-O stretches (~1250 cm⁻¹).

- Mass Spectrometry : Compare molecular ion peaks ([M]⁺) with theoretical molecular weights .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., hydrolysis) during this compound synthesis?

- Methodological Answer :

- Moisture Control : Use rigorously dried solvents and inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride.

- Temperature Modulation : Maintain reflux temperatures below the decomposition threshold (e.g., 60–80°C for SOCl₂ reactions).

- Catalytic Additives : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Monitoring : Track reaction progress via TLC or in-situ FTIR to detect intermediates or byproducts .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound or perform column chromatography to remove impurities.

- Multi-Technique Validation : Cross-validate using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.

- Literature Benchmarking : Reference spectral databases like NIST Chemistry WebBook for acyl chloride analogs .

Q. How can this compound be utilized as an intermediate in synthesizing bioactive molecules?

- Methodological Answer :

- Amide Coupling : React with amines (e.g., amino acids) to form acetylated benzamides, useful in peptide mimetics.

- Esterification : Generate esters for prodrug development using alcohols under mild basic conditions.

- Heterocyclic Synthesis : Participate in Friedel-Crafts acylation to construct pharmacophores like quinazolines or indoles .

Q. What experimental design principles apply to scaling up this compound synthesis while maintaining yield?

- Methodological Answer :

- Kinetic Profiling : Use microreactors or flow chemistry to control exothermic reactions during scale-up.

- Solvent Selection : Opt for high-boiling solvents (e.g., chlorobenzene) to improve temperature control.

- Workup Efficiency : Implement continuous extraction or fractional distillation for product isolation.

- Quality-by-Design (QbD) : Apply factorial design experiments to optimize parameters like stoichiometry and reaction time .

Data Analysis and Validation

Q. How should researchers address discrepancies in purity assessments (e.g., HPLC vs. titration) for this compound?

- Methodological Answer :

- Source Identification : Check for volatile impurities (e.g., residual SOCl₂) via GC-MS.

- Method Cross-Validation : Compare HPLC (reverse-phase C18 column) with -NMR integration for quantitative analysis.

- Standardization : Use certified reference materials (CRMs) for calibration .

Q. What advanced spectroscopic techniques are suited for studying the reactivity of this compound in solution?

- Methodological Answer :

- In-situ NMR : Monitor reaction kinetics in deuterated solvents (e.g., CDCl₃).

- Raman Spectroscopy : Track acyl chloride degradation in real-time.

- X-ray Crystallography : Resolve crystal structures of derivatives to confirm regioselectivity .

Safety and Regulatory Compliance

Q. What regulatory frameworks govern the international shipment of this compound for collaborative research?

- Methodological Answer :

- UN Classification : Classify under UN 3261 (Corrosive solid, acidic, organic) with proper labeling.

- Documentation : Include safety data sheets (SDS) compliant with REACH and OSHA HazCom 2012.

- Packaging : Use double-walled containers with inert absorbents for spill containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.